Ethylene-d4 glycol

Catalog No.
S778878
CAS No.
2219-51-4
M.F
C2H6O2
M. Wt
80.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene-d4 glycol

CAS Number

2219-51-4

Product Name

Ethylene-d4 glycol

IUPAC Name

1,1,2,2-tetradeuterioethane-1,2-diol

Molecular Formula

C2H6O2

Molecular Weight

80.12 g/mol

InChI

InChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2

InChI Key

LYCAIKOWRPUZTN-LNLMKGTHSA-N

SMILES

C(CO)O

Synonyms

1,2-Ethane-1,1,2,2-d4-diol; 1,2-Ethane-d4-diol

Canonical SMILES

C(CO)CO

Isomeric SMILES

[2H]C([2H])(CC([2H])([2H])O)O

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Ethylene-d4 glycol serves as a deuterated NMR solvent []. This means it contains four deuterium atoms (D) replacing the usual hydrogen (H) atoms in its structure. These deuterium atoms possess a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference in spin properties offers several advantages:

  • Reduced signal interference: Hydrogen atoms in the solvent molecules can overlap with signals from the sample being analyzed in NMR spectroscopy. Deuterium, with its different spin, produces minimal to no interference, leading to cleaner and more accurate spectra [].
  • Lock signal: The deuterium lock signal helps maintain a stable magnetic field during NMR experiments, ensuring reproducible and reliable results [].

These features make ethylene-d4 glycol a preferred solvent for various NMR applications, including:

  • Structural analysis of organic molecules: Identifying and characterizing the functional groups and overall structure of organic compounds [].
  • Protein and biomolecule analysis: Studying the structure and dynamics of proteins, peptides, and other biomolecules [].
  • Drug discovery and development: Characterizing the binding interactions between drug candidates and their targets [].

Synthesis of Deuterated Compounds:

Ethylene-d4 glycol can serve as a starting material for the synthesis of other deuterated compounds []. These compounds are valuable in various research fields, including:

  • Metabolic studies: Deuterium-labeled molecules can be used to trace metabolic pathways within living organisms, providing insights into cellular processes [].
  • Mechanism studies: Studying the mechanisms of chemical reactions by incorporating deuterium into specific positions of molecules [].
  • Drug development: Deuterated drugs can be used to improve the pharmacokinetic properties of existing drugs, such as extending their half-life in the body [].

Molecular Structure Analysis

Ethylene-d4 glycol shares the same basic structure as ethylene glycol, with a central carbon chain bonded to two hydroxyl (OH) groups and two hydrogen atoms. However, in the deuterated version, four hydrogens are replaced by deuterium (D), an isotope of hydrogen with a neutron added to its nucleus. This isotopic substitution creates a key feature: a significant reduction in the signal from protons (¹H) in NMR experiments [].

  • Central Carbon Chain: Two carbon atoms form the backbone of the molecule.
  • Hydroxyl Groups: Each carbon atom is bonded to a hydroxyl group (OH).
  • Deuterium Atoms: Four hydrogen atoms are replaced by deuterium (D), giving the molecule its "d4" designation.

This deuteration minimizes the interference of ¹H signals from the solvent itself in the NMR spectrum, allowing scientists to focus on the signals from the molecule of interest being studied.


Chemical Reactions Analysis

One notable application is its role in the synthesis of perdeuterated ethylenediaminetetraacetic acid (EDTA-d₁₂⁴⁻) []. This isotope-enriched form of EDTA is used in spectroscopic analysis to study the interaction between cadmium and EDTA. The synthesis involves reacting ethylene-d4 glycol with specific precursors under controlled conditions.

Synthesis of perdeuterated EDTA (illustrative, not balanced):

EDTA (unlabeled) + Ethylene-d4 glycol (solvent/starting material) → EDTA-d₁₂⁴⁻ (perdeuterated product)


Physical And Chemical Properties Analysis

  • Melting Point: -13 °C []
  • Boiling Point: 196-198 °C []
  • Density: 1.184 g/mL at 25 °C []
  • Solubility: Miscible with water and many organic solvents []
  • Appearance: Colorless liquid []
  • Chemical Properties: Considered non-hazardous for transport [].

Mechanism of Action in NMR

Ethylene-d4 glycol functions primarily as a solvent in NMR experiments. Its deuteration minimizes interference from the solvent's own protons, allowing researchers to clearly observe the signals from the protons within the molecule being studied. This provides valuable information about the molecule's structure and dynamics.

The specific mechanism of action involves the interaction between the applied magnetic field in NMR and the magnetic properties of the nuclei within the sample molecule. Protons in the molecule align with the magnetic field at varying energy levels. The absorption of radio waves at specific frequencies causes transitions between these energy levels. By observing these transitions, scientists can determine the chemical environment and connectivity of protons within the molecule.

Ethylene-d4 glycol's role is to provide a stable environment for the sample molecule while minimizing background noise from its own protons. This allows for a clearer picture of the intricate signals arising from the molecule of interest.

Ethylene-d4 glycol is generally considered a safe material. It is classified as non-hazardous for transport []. However, as with any laboratory chemical, it's important to handle it with care following standard laboratory safety protocols. These include wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coats when handling the compound.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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